An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol, a significant fragrance ingredient commonly known as Florol. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a standard method for its synthesis and discusses its reactivity and safety considerations. The information presented herein is curated from various authoritative sources to ensure scientific integrity and practical relevance.
Introduction
4-Methyl-2-(2-methylpropyl)oxan-2-ol, a substituted tetrahydropyran derivative, is a key molecule in the fragrance industry, prized for its delicate floral scent reminiscent of lily of the valley.[1][2] Its molecular architecture, featuring a tetrahydropyran ring with an isobutyl group at the 2-position and a methyl and a hydroxyl group at the 4-position, gives rise to its characteristic odor and specific chemical properties.[3] The tetrahydropyran (THP) scaffold itself is a privileged structure in medicinal chemistry, often incorporated to modulate the pharmacokinetic properties of drug candidates.[4][5] This guide will provide an in-depth analysis of the title compound's properties, offering valuable insights for its application in various scientific and industrial domains.
Molecular Structure and Identification
The structural identity of a compound is fundamental to understanding its properties and reactivity. This section details the key identifiers for 4-Methyl-2-(2-methylpropyl)oxan-2-ol.
Chemical Structure
The two-dimensional and three-dimensional structures of 4-Methyl-2-(2-methylpropyl)oxan-2-ol are crucial for visualizing its spatial arrangement and potential for intermolecular interactions.
Caption: 2D Chemical Structure of 4-Methyl-2-(2-methylpropyl)oxan-2-ol.
Identifiers
A consistent and accurate identification of the compound is ensured by using standardized nomenclature and registry numbers.
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-2-(2-methylpropyl)oxan-4-ol | [6] |
| CAS Number | 63500-71-0 | [6] |
| Molecular Formula | C10H20O2 | [3][6] |
| Molecular Weight | 172.26 g/mol | [3][6] |
| InChI | InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3 | [3][6] |
| InChIKey | YVSNOTITPICPTB-UHFFFAOYSA-N | [3][6] |
| SMILES | CC(C)CC1CC(CCO1)(C)O | [3][6] |
| Synonyms | Florol, Floriffol, Floral Pyranol, Muguetol, Rosanol, Rozanol | [1][2][3] |
Physical Properties
The physical properties of a compound dictate its behavior in various physical states and its interaction with other substances. These properties are crucial for handling, formulation, and application.
| Property | Value | Conditions | Source |
| Physical State | Clear, colorless liquid | Ambient | [3] |
| Density | ~0.9516 g/cm³ | 20 °C | [3][7] |
| Boiling Point | 93-95 °C | 3 Torr | [3][7] |
| 229.55 °C (estimated) | Standard atmospheric pressure | [3] | |
| Melting Point | < -20 °C to 24.55 °C (predicted) | [3] | |
| Water Solubility | 23-28 g/L | 23 °C | [3] |
| Vapor Pressure | ~1 Pa | 20 °C | [3][7] |
| Kovats Retention Index | 1200 | Semi-standard non-polar column | [6] |
The moderate aqueous solubility of 4-Methyl-2-(2-methylpropyl)oxan-2-ol can be attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding with water molecules.[3] This is balanced by the hydrophobic character of the isobutyl group and the tetrahydropyran ring.[3]
Chemical Properties and Reactivity
The chemical properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol are largely defined by the functional groups present: a tertiary alcohol and an ether linkage within the tetrahydropyran ring.
Synthesis
The most common method for the synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is the Prins cyclization reaction.[1][2] This reaction involves the acid-catalyzed condensation of an aldehyde (isovaleraldehyde) with a homoallylic alcohol (isoprenol).[1][2][8]
Caption: General workflow for the synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol via the Prins Reaction.
Experimental Protocol: Synthesis via Prins Cyclization (Method I) [1]
-
Reaction Setup: To a 100 cm³ flask, add 11.4 cm³ (8.94 g, 0.1038 mol) of isovaleraldehyde and 0.034 cm³ (0.051 g, 0.0053 mol) of methanesulfonic acid. Mix at room temperature.
-
Heating: Heat the mixture to 60°C.
-
Addition of Isoprenol: Add 3.14 cm³ (2.681 g, 0.0311 mol) of isoprenol dropwise over a period of 3 hours while maintaining the temperature and stirring.
-
Reaction Completion: Continue stirring at 60°C for an additional 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture and extract with dichloromethane.
-
Isolation: Evaporate the organic layer to obtain the crude product as a yellow oil. Further purification can be achieved by column chromatography.
Reactivity
-
Tertiary Alcohol: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although steric hindrance may reduce reactivity compared to primary or secondary alcohols.
-
Ether Linkage: The ether linkage within the tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.
-
Stereochemistry: The molecule contains two stereocenters, leading to the existence of four possible stereoisomers.[1] The specific stereoisomer can influence the odor profile and biological activity.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quality control of chemical compounds. This section provides an overview of the expected spectroscopic data for 4-Methyl-2-(2-methylpropyl)oxan-2-ol.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Source |
| O-H (alcohol) | Broad, ~3200-3600 | [3] |
| C-H (aliphatic) | 2800-3000 | [3] |
| C-O (ether and alcohol) | 1050-1150 |
Experimental Protocol: Neat Liquid IR Spectroscopy [9]
-
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.
-
Assembly: Carefully place a second salt plate on top to create a thin liquid film.
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific peak assignments require experimental data, the following table outlines the expected regions for proton (¹H) and carbon-¹³ (¹³C) NMR signals.
Expected ¹H NMR Chemical Shift Ranges
| Proton Type | Approximate Chemical Shift (ppm) |
| -OH | 1.0 - 5.0 (variable, broad singlet) |
| -CH- (ring) | 3.0 - 4.0 |
| -CH₂- (ring) | 1.2 - 2.0 |
| -CH- (isobutyl) | 1.5 - 2.5 |
| -CH₂- (isobutyl) | 0.9 - 1.8 |
| -CH₃ (ring) | 1.0 - 1.5 |
| -CH₃ (isobutyl) | 0.8 - 1.0 |
Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Approximate Chemical Shift (ppm) |
| C-O (alcohol) | 65 - 80 |
| C-O (ether) | 60 - 75 |
| Aliphatic C | 10 - 50 |
Experimental Protocol: NMR Spectroscopy [9]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z | Description | Source |
| [M]⁺ | 172 | Molecular Ion | [3][8] |
| [M - C₄H₉]⁺ | 115 | Loss of the isobutyl group | [3] |
| [M - H₂O]⁺ | 154 | Loss of water | [8] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [9]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A suitable non-polar or semi-polar capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp to ensure separation of components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Caption: Workflow for the spectroscopic validation of 4-Methyl-2-(2-methylpropyl)oxan-2-ol.
Applications and Safety
Applications
The primary application of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, and other household items.[1][2][6] Its pleasant floral scent makes it a valuable component in fragrance formulations.[1][2] Additionally, the tetrahydropyran moiety is of interest in medicinal chemistry for its potential to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug molecules.[5]
Safety and Handling
According to aggregated GHS information, 4-Methyl-2-(2-methylpropyl)oxan-2-ol may cause serious eye irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a well-ventilated area.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol. From its fundamental molecular identifiers to its spectroscopic signature and synthetic pathway, this document offers a comprehensive resource for scientists and researchers. The information compiled herein underscores the importance of a thorough understanding of a compound's properties for its effective and safe application in both industrial and research settings.
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J-Global. (n.d.). (2R,4R)-4-methyl-2-(2-methylpropyl)oxan-4-ol. Retrieved from [Link]
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Copernicus Publications. (2023, July 17). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]
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